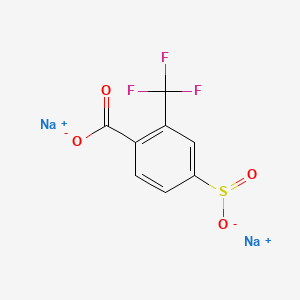
Methyl 4-formyl-3-(((trifluoromethyl)sulfonyl)oxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-formyl-3-(((trifluoromethyl)sulfonyl)oxy)benzoate is an organic compound with the molecular formula C10H7F3O6S. It is a derivative of benzoic acid and contains a trifluoromethylsulfonyl group, which is known for its electron-withdrawing properties. This compound is used primarily in research settings and has applications in various fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-formyl-3-(((trifluoromethyl)sulfonyl)oxy)benzoate typically involves the following steps:
Starting Material: The synthesis begins with methyl 4-hydroxybenzoate.
Formylation: The hydroxyl group is first converted to a formyl group using a formylating agent such as formic acid or formic anhydride.
Trifluoromethylsulfonylation: The formylated intermediate is then reacted with trifluoromethanesulfonyl chloride (CF3SO2Cl) in the presence of a base like pyridine or triethylamine to introduce the trifluoromethylsulfonyl group.
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, industrial production would follow similar steps but on a larger scale. The process would involve:
Bulk Reactors: Using large-scale reactors to handle the reagents and intermediates.
Purification: Employing techniques such as recrystallization, distillation, or chromatography to purify the final product.
Quality Control: Ensuring the purity and quality of the compound through analytical methods like NMR, HPLC, and LC-MS.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-formyl-3-(((trifluoromethyl)sulfonyl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
Oxidation: Methyl 4-carboxy-3-(((trifluoromethyl)sulfonyl)oxy)benzoate
Reduction: Methyl 4-hydroxymethyl-3-(((trifluoromethyl)sulfonyl)oxy)benzoate
Substitution: Various substituted benzoates depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Methyl 4-formyl-3-(((trifluoromethyl)sulfonyl)oxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its trifluoromethylsulfonyl group makes it a useful reagent in various organic transformations.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 4-formyl-3-(((trifluoromethyl)sulfonyl)oxy)benzoate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, often inhibiting their activity by forming covalent bonds with active site residues.
Pathways Involved: It can affect biochemical pathways by modifying key enzymes, leading to changes in metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-formylbenzoate: Lacks the trifluoromethylsulfonyl group, making it less reactive in certain transformations.
Methyl 4-trifluoromethylbenzoate: Contains a trifluoromethyl group instead of a trifluoromethylsulfonyl group, leading to different reactivity and applications.
Methyl 4-hydroxy-3-(((trifluoromethyl)sulfonyl)oxy)benzoate: Similar structure but with a hydroxyl group instead of a formyl group.
Uniqueness
Methyl 4-formyl-3-(((trifluoromethyl)sulfonyl)oxy)benzoate is unique due to the presence of both a formyl group and a trifluoromethylsulfonyl group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C10H7F3O6S |
|---|---|
Molekulargewicht |
312.22 g/mol |
IUPAC-Name |
methyl 4-formyl-3-(trifluoromethylsulfonyloxy)benzoate |
InChI |
InChI=1S/C10H7F3O6S/c1-18-9(15)6-2-3-7(5-14)8(4-6)19-20(16,17)10(11,12)13/h2-5H,1H3 |
InChI-Schlüssel |
XDWQSPFNVCZSKX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1)C=O)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13645108.png)
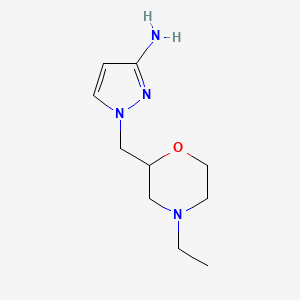
![5,6-Diamino-2-ethyl-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B13645130.png)
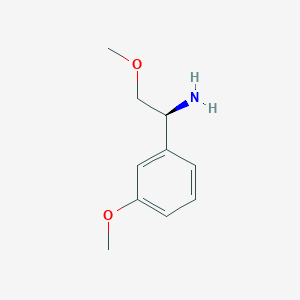


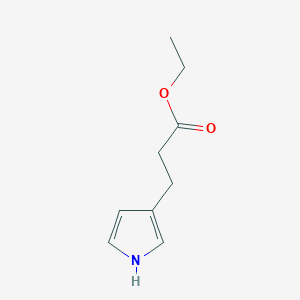
![(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-((4-(((4-(acryloyloxy)butoxy)carbonyl)oxy)benzoyl)oxy)benzoate)](/img/structure/B13645172.png)
![2-{Ethyl[(5-methylfuran-2-yl)methyl]amino}ethanol](/img/structure/B13645176.png)
![1-Imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide](/img/structure/B13645180.png)
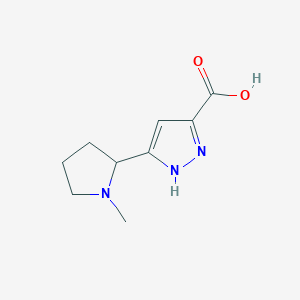
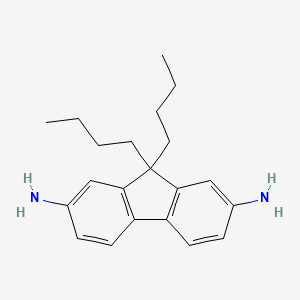
![Methyl 1-((5,8-dioxaspiro[3.4]octan-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B13645195.png)
